molecular formula C7H7N5OS2 B11039146 N-(1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B11039146
M. Wt: 241.3 g/mol
InChI Key: COYLJWMIPKCUCN-UHFFFAOYSA-N
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Description

N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a triazole ring connected via a sulfanyl group to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

    Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a sulfanyl linker. This step typically involves the reaction of a thiazole derivative with a triazole derivative in the presence of a suitable base and solvent.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the thiazole and triazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Agriculture: Possible application as a pesticide or herbicide.

    Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial or fungal enzymes by binding to active sites, disrupting cellular processes.

    Anticancer Activity: It could interfere with cancer cell proliferation by targeting specific molecular pathways involved in cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: is similar to other compounds containing thiazole and triazole rings, such as:

Uniqueness

  • N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the presence of both thiazole and triazole rings connected via a sulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N5OS2

Molecular Weight

241.3 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C7H7N5OS2/c13-5(11-6-8-1-2-14-6)3-15-7-9-4-10-12-7/h1-2,4H,3H2,(H,8,11,13)(H,9,10,12)

InChI Key

COYLJWMIPKCUCN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NC=NN2

Origin of Product

United States

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